molecular formula C10H11ClO2 B8324408 4-Chloro-1-(2-hydroxyphenyl)butan-1-one

4-Chloro-1-(2-hydroxyphenyl)butan-1-one

Cat. No.: B8324408
M. Wt: 198.64 g/mol
InChI Key: OXJZITPMUHPEQJ-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-hydroxyphenyl)butan-1-one is a ketone derivative featuring a hydroxyl-substituted phenyl ring at position 1 and a chlorine atom at position 4 of the butanone chain. This structural motif is significant in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

4-chloro-1-(2-hydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H11ClO2/c11-7-3-6-10(13)8-4-1-2-5-9(8)12/h1-2,4-5,12H,3,6-7H2

InChI Key

OXJZITPMUHPEQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCl)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The hydroxyl group in the target compound improves hydrophilicity (lower LogP) compared to fluorinated or thienyl analogs, which are more lipophilic (e.g., LogP = 2.49 for 2-thienyl analog ).
  • Fluorine substituents enhance metabolic stability and membrane permeability, making them common in CNS-targeting drugs (e.g., haloperidol intermediates) .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP Melting Point (°C) Solubility
This compound* ~198.6 ~1.8 Not reported Moderate in polar solvents
4-Chloro-1-(4-fluorophenyl)butan-1-one 200.64 2.8 Not reported Soluble in toluene, DMF
4-Chloro-1-(2-thienyl)butan-1-one 188.67 2.49 Not reported Compatible with RP-HPLC
4-Chloro-1-(2,5-difluorophenyl)butan-1-one 218.63 ~3.0 White powder Soluble in organic solvents

*Estimated based on analogs.

Key Observations :

  • The hydroxyl group reduces LogP compared to halogenated analogs, aligning with trends in polarity.
  • Fluorinated derivatives (e.g., 4-fluorophenyl) are preferred in synthetic routes requiring high yields in non-polar solvents .

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